CID 156594553

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

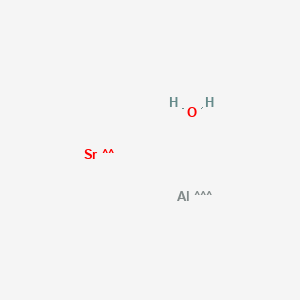

Aluminum strontium oxide (Al2SrO4) is an inorganic compound known for its unique properties and applications. It is a white solid with a monoclinic crystal structure and is slightly soluble in water . This compound is primarily used in various industrial and scientific applications due to its luminescent properties and stability at high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum strontium oxide can be synthesized through several methods, including solid-state synthesis, sol-gel process, and combustion techniques. The traditional solid-state synthesis involves reacting strontium oxide (SrO) with aluminum oxide (Al2O3) at high temperatures (700–900°C) . The sol-gel process involves the transition of a colloidal solution (sol) into a gel, which is then heated to form the desired compound . Combustion techniques involve the reaction of metal nitrates with organic fuels at elevated temperatures .

Industrial Production Methods: In industrial settings, aluminum strontium oxide is often produced by reacting strontium carbonate (SrCO3) with aluminum oxide in a high-temperature furnace. This method is preferred due to the availability and stability of strontium carbonate compared to pure strontium metal .

Chemical Reactions Analysis

Types of Reactions: Aluminum strontium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with acids to form strontium salts and aluminum salts. It can also participate in high-temperature reactions with other metal oxides to form complex oxides .

Common Reagents and Conditions: Common reagents used in reactions with aluminum strontium oxide include acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4). These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving aluminum strontium oxide include strontium chloride (SrCl2), strontium sulfate (SrSO4), aluminum chloride (AlCl3), and aluminum sulfate (Al2(SO4)3) .

Scientific Research Applications

Aluminum strontium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a luminescent material in the production of phosphors for light-emitting diodes (LEDs) and other lighting applications . In biology and medicine, it is explored for its potential use in bioimaging and as a component in drug delivery systems . Industrially, it is used in the production of high-temperature ceramics and as a modifier in aluminum alloys to improve their mechanical properties .

Mechanism of Action

The mechanism by which aluminum strontium oxide exerts its effects is primarily related to its luminescent properties. When exposed to light or other forms of energy, the compound absorbs the energy and re-emits it as visible light. This property is due to the electronic transitions within the strontium and aluminum ions in the crystal lattice . The molecular targets and pathways involved include the excitation of electrons to higher energy levels and their subsequent relaxation, resulting in the emission of light .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to aluminum strontium oxide include other strontium aluminates, such as strontium aluminate (SrAl2O4) and strontium dialuminate (SrAl4O7) . These compounds share similar luminescent properties and are used in similar applications.

Uniqueness: What sets aluminum strontium oxide apart from other similar compounds is its specific crystal structure and the balance of aluminum and strontium ions, which contribute to its unique luminescent properties and stability at high temperatures . This makes it particularly suitable for applications requiring long-lasting luminescence and high thermal stability.

Properties

Molecular Formula |

AlH2OSr |

|---|---|

Molecular Weight |

132.62 g/mol |

InChI |

InChI=1S/Al.H2O.Sr/h;1H2; |

InChI Key |

AUDKGJRPEGVEHC-UHFFFAOYSA-N |

Canonical SMILES |

O.[Al].[Sr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12334762.png)

![3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-](/img/structure/B12334770.png)

![2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate](/img/structure/B12334824.png)

![1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12334834.png)